molecular formula C14H16N6OS B2399878 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1903244-86-9

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2399878
CAS No.: 1903244-86-9
M. Wt: 316.38
InChI Key: RZDBNRNYDCMKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[1,5-a]pyrimidine core, a propyl linker, and a urea group substituted with a thiophen-2-ylmethyl moiety. The triazolopyrimidine scaffold is known for its planar structure, enabling interactions with biological targets such as enzymes or receptors via π-π stacking.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)-3-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6OS/c21-14(17-8-12-4-2-6-22-12)15-5-1-3-11-7-16-13-18-10-19-20(13)9-11/h2,4,6-7,9-10H,1,3,5,8H2,(H2,15,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDBNRNYDCMKIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCCCC2=CN3C(=NC=N3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazinylpyrimidines

Hydrazinylpyrimidines (e.g., 12 in Scheme 1B of) undergo cyclocondensation with carbonyl compounds (e.g., aldehydes or ketones) in acidic or basic media. For instance, reacting 5-amino-1,2,4-triazole with β-dicarbonyl compounds in pyridine at reflux yields triazolo[1,5-a]pyrimidines with substitutions at positions 2, 5, 6, and 7. This method achieves moderate yields (55–80%) but requires precise temperature control to avoid side products.

Oxidative Cyclization of Pyrimidin-2-yl-amidines

Pyrimidin-2-yl-amidines (e.g., 14 in Scheme 1C of) undergo oxidative cyclization using agents like iodine or hypervalent iodine compounds. This method is advantageous for introducing electron-withdrawing groups (EWGs) at position 7, which enhance metabolic stability. For example, treatment of 14 with iodine in acetic acid at 80°C for 6 hours produces the triazolopyrimidine core in 70–85% yield.

Dimroth Rearrangement

The Dimroth rearrangement is critical for accessing regioselectively substituted triazolopyrimidines. Starting from 1,2,4-triazolo[4,3-a]pyrimidine intermediates (e.g., 13 in Scheme 1B of), heating under acidic conditions (e.g., HCl in ethanol) induces ring reorganization to yield the [1,5-a] isomer. This method is particularly effective for installing alkyl or aryl groups at position 6, as required for the target compound.

Formation of the Urea Moiety

The urea group is constructed via two primary routes:

Isocyanate Coupling

Thiophen-2-ylmethyl isocyanate, generated in situ from thiophen-2-ylmethylamine and triphosgene, reacts with the propyl-linked triazolopyrimidine amine. For example, adding triphosgene to a cooled (−10°C) solution of thiophen-2-ylmethylamine in dichloromethane produces the isocyanate, which is then coupled with 3-(triazolopyrimidin-6-yl)propylamine in tetrahydrofuran (THF) at room temperature. This method achieves 75–88% yields but requires rigorous moisture exclusion.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the propylamine derivative is activated and reacted with thiophen-2-ylmethylamine. For instance, stirring 3-(triazolopyrimidin-6-yl)propylamine with EDC/HOBt in DMF at 0°C for 1 hour, followed by addition of thiophen-2-ylmethylamine, yields the urea product in 90% purity after silica gel chromatography. This method is less hazardous than isocyanate routes but may require excess reagents.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (ethyl acetate/hexane gradients) remains the standard for purifying intermediates. For the final urea product, preparative HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) achieves >95% purity.

Spectroscopic Analysis

  • NMR : The triazolopyrimidine proton at position 7 appears as a singlet near δ 8.9 ppm, while the thiophene protons resonate as a multiplet at δ 7.2–7.4 ppm.
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 357.1, consistent with the molecular formula C17H19N7OS.

Optimization and Challenges

Regioselectivity in Triazolopyrimidine Formation

Electron-withdrawing substituents on the pyrimidine ring (e.g., NO2, CF3) slow H/D exchange at the propyl chain, as observed in deuterated methanol studies. This necessitates careful selection of protecting groups during synthesis.

Side Reactions in Urea Formation

Competitive formation of biurets or allophanates is mitigated by using stoichiometric HOBt and maintaining low temperatures during carbodiimide activation.

Chemical Reactions Analysis

Types of Reactions

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound may be explored for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Studies may investigate its interaction with biological targets and its pharmacokinetic properties.

    Materials Science: The compound could be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Compound Core Structure Key Substituents Biological Target/Activity Key Findings Reference
Target Compound [1,2,4]Triazolo[1,5-a]pyrimidine 3-(Thiophen-2-ylmethyl)urea, propyl linker Not explicitly stated (inferred) Urea group enhances solubility; thiophene improves metabolic stability. N/A
6a–d (e.g., 6d) [1,2,4]Triazolo[1,5-a]pyrimidine Benzylamino/phenylpropylamino groups Tubulin inhibitors 6d (phenylpropylamino) showed highest tubulin inhibition (IC₅₀ ~0.1 µM).
Compound 3 (LXE408 analog) [1,2,4]Triazolo[1,5-a]pyrimidine Difluoromethylpyridine, fluorophenyl Kinetoplastid inhibitors Demonstrated potent anti-parasitic activity (EC₅₀ <50 nM).
IBS compound () [1,2,4]Triazolo[1,5-a]pyrimidine Dimethylamino propenone Undisclosed High lipophilicity (logP >3) due to dimethylamino group.
Piperazine derivatives () [1,2,4]Triazolo[4,3-a]pyridine Chlorophenylpiperazine Controlled impurities Process impurities managed via synthesis optimization.
Key Structural and Functional Insights

Substituent Impact on Activity: The urea group in the target compound distinguishes it from benzylamino/phenylpropylamino derivatives (6a–d), which rely on amine-mediated interactions for tubulin binding . Thiophene vs. Halogenated Aromatics: Compared to compound 3’s fluorophenyl group , the thiophene in the target compound reduces electronegativity but may enhance metabolic stability due to sulfur’s resistance to oxidative degradation.

Physicochemical Properties: The target compound’s logP is likely lower than the dimethylamino propenone derivative (), suggesting better aqueous solubility but reduced membrane permeability . Stereochemical Considerations: Unlike the 1,3-butadiene triazolopyridines in , which exhibit E/Z isomerism, the target compound’s propyl linker minimizes stereochemical complexity, simplifying synthesis .

Synthesis and Impurity Profiles: The target’s urea group may require carbodiimide-mediated coupling, contrasting with Suzuki cross-coupling used for compound 3 . This difference impacts scalability and impurity profiles, as noted in ’s emphasis on controlling process-related impurities .

Biological Activity

The compound 1-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea represents a novel class of bioactive molecules with potential therapeutic applications. Its structure incorporates a triazolo-pyrimidine moiety and a thiophenyl group, which are known to enhance biological activity through various mechanisms. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Overview

The compound can be described by the following structural formula:

  • Molecular Formula : C13_{13}H16_{16}N6_{6}S
  • IUPAC Name : this compound
  • CAS Number : Not specified in the sources.

Structural Features

FeatureDescription
Triazolo-pyrimidine moietyEnhances interaction with biological targets
Thiophenyl groupContributes to hydrophobic interactions
Urea linkageFacilitates hydrogen bonding with target proteins

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of compounds related to triazolo-pyrimidines. For instance, derivatives with similar structures have shown significant inhibition of cancer cell lines, including lung and breast cancer cells.

Case Study Example :
A related compound demonstrated an IC50_{50} value of 1.91 μM against H1650 lung cancer cells and 3.28 μM against A549 cells, indicating strong antiproliferative effects while exhibiting lower toxicity towards normal cells (IC50_{50} = 27.43 μM) .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Induction of Apoptosis : Compounds have been shown to activate intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Cell Cycle Arrest : Some compounds cause cell cycle arrest at the G2/M phase, preventing further proliferation .
  • Inhibition of Key Signaling Pathways : Certain derivatives inhibit critical pathways such as PI3K and mTORC1, which are pivotal in cancer cell survival and proliferation .

Pharmacological Potential

The pharmacological potential of This compound is underscored by its structural analogs that have been evaluated for various therapeutic applications:

Anticancer Activity

Compound NameCell Line TestedIC50_{50} (μM)Toxicity (Normal Cells)
Compound 5r (related structure)H16501.9127.43
Compound 5rA5493.28-
Compound 9eU93716.23-

These findings suggest that modifications in the structure can lead to enhanced selectivity and potency against specific cancer types.

Other Biological Activities

In addition to anticancer properties, triazolo-pyrimidine derivatives have been investigated for their activities against various other targets including:

  • Antimicrobial Activity : Some studies indicate potential antimicrobial properties.
  • Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory effects which may be beneficial in treating chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea?

  • Methodology : Synthesis typically involves multi-step protocols, such as coupling triazolo-pyrimidine precursors with thiophene-containing urea derivatives. Key steps include cyclization of triazolo-pyrimidine intermediates (e.g., via [1,2,4]triazole annulation) followed by alkylation or nucleophilic substitution to introduce the propyl linker. Reaction optimization can employ Design of Experiments (DoE) to minimize trial-and-error approaches, as outlined in statistical methods for chemical process optimization .
  • Characterization : Confirmation of structure and purity requires IR spectroscopy, NMR (¹H/¹³C), and mass spectrometry (MS) .

Q. How can researchers validate the structural integrity of this compound given its complex heterocyclic framework?

  • Methodology : Advanced spectroscopic techniques are critical:

  • NMR : Assign signals for triazolo-pyrimidine protons (e.g., δ 8.5–9.5 ppm for aromatic protons) and thiophene methylene groups (δ 4.0–4.5 ppm) .
  • X-ray crystallography : Resolve stereochemical ambiguities, particularly around the triazole-pyrimidine core .
  • HPLC-MS : Ensure purity (>95%) and detect byproducts from incomplete coupling reactions .

Q. What are the primary biological targets or activities associated with this compound?

  • Methodology : Preliminary screening should focus on antimicrobial or enzyme inhibition assays, given structural similarities to triazolo-pyrimidine derivatives with reported activity . For example:

  • Microbial assays : Test against Gram-positive/negative bacteria using agar dilution methods .
  • Enzyme binding studies : Use fluorescence polarization or surface plasmon resonance (SPR) to assess interactions with kinases or proteases .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Quantum chemical calculations : Predict reactivity of the triazolo-pyrimidine core and thiophene substituents using density functional theory (DFT) .
  • Molecular docking : Screen virtual libraries against targets (e.g., bacterial enzymes) to prioritize synthesis .
  • Reaction path search : Optimize synthetic steps using ICReDD’s computational-experimental feedback loop to reduce trial-and-error .

Q. How should researchers address contradictions in biological activity data across structurally similar analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects using data tables (e.g., cyclopropyl vs. phenyl groups in triazole derivatives) .
  • Meta-analysis : Aggregate data from published analogs to identify trends in logP, steric effects, or hydrogen-bonding capacity that correlate with activity .
  • Mechanistic studies : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and resolve discrepancies in reported IC₅₀ values .

Q. What strategies can mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodology :

  • Process chemistry optimization : Apply membrane separation technologies (e.g., nanofiltration) to purify intermediates .
  • Flow chemistry : Improve yield and reproducibility of coupling reactions by controlling residence time and temperature .
  • DoE-guided scale-up : Use factorial designs to identify critical parameters (e.g., solvent polarity, catalyst loading) affecting yield .

Q. How does the stereoelectronic profile of the thiophene moiety influence the compound’s reactivity and target interactions?

  • Methodology :

  • Electron density mapping : Compare thiophene’s aromaticity (via NICS calculations) to furan or phenyl analogs to predict regioselectivity in reactions .
  • Pharmacophore modeling : Highlight the thiophene methylene group as a hydrogen-bond donor in receptor-ligand interactions .
  • Kinetic studies : Monitor reaction rates of thiophene derivatives in nucleophilic substitutions to optimize synthetic conditions .

Data Contradiction and Validation

Q. How can researchers reconcile discrepancies in reported antimicrobial activities of triazolo-pyrimidine derivatives?

  • Methodology :

  • Standardized assays : Re-test compounds under uniform conditions (e.g., CLSI guidelines) to eliminate variability in MIC values .
  • Resistance profiling : Assess whether efflux pump mechanisms in bacterial strains differentially affect analogs .
  • Synergistic studies : Evaluate combinatorial effects with known antibiotics to clarify contradictory potency data .

Q. What analytical techniques are most robust for detecting degradation products in long-term stability studies?

  • Methodology :

  • LC-HRMS : Identify degradation impurities (e.g., hydrolyzed urea or oxidized thiophene) with ppm-level sensitivity .
  • Forced degradation : Expose the compound to heat, light, and humidity, then quantify degradation pathways using Arrhenius modeling .

Methodological Resources

  • Synthetic protocols : Multi-step routes from triazolo-pyrimidine precursors .
  • Computational tools : ICReDD’s reaction path search algorithms , DFT software (Gaussian, ORCA).
  • Biological assays : Agar dilution for antimicrobial testing , SPR for binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.